Recombinant Crassostrea Gigas Defensin
Description
Discovery and Classification of Crassostrea Gigas Defensin Family
The defensin family in Crassostrea gigas was first identified through expressed sequence tag (EST) analysis of mantle tissue, leading to the discovery of Cg-Def, a 43-amino acid peptide with four disulfide bonds. This peptide exhibited potent activity against Gram-positive bacteria, even in high-salinity environments mimicking seawater. Subsequent genomic studies revealed a broader defensin repertoire, including three big defensin isoforms (Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3), each encoded by distinct genes with unique regulatory patterns.
Key classification features :
- Classical defensins : Characterized by a cystine-stabilized αβ (CSαβ) motif and four disulfide bonds (e.g., Cg-Def).
- Big defensins : Larger peptides (10–12 kDa) with a bipartite structure:
Gene expression analyses demonstrated tissue-specific distribution, with Cg-Def constitutively expressed in mantle epithelium and Cg-BigDefs induced in hemocytes during bacterial challenges.
Evolutionary Significance in Bivalve Innate Immunity
Phylogenetic analyses position Crassostrea gigas defensins at the nexus of invertebrate and vertebrate immunity:
- Conserved structural motifs : The CSαβ fold in Cg-Def shares homology with arthropod defensins, while Cg-BigDefs exhibit structural convergence with vertebrate β-defensins.
- Gene family expansion : The oyster genome encodes at least 13 defensin isoforms, a diversity linked to:
- Functional plasticity : Big defensins retained ancestral N-terminal domains that enable:
This evolutionary trajectory contrasts with terrestrial invertebrates, where defensin diversity arises primarily through alternative splicing rather than gene duplication.
Rationale for Recombinant Production Strategies
Native oyster defensins are produced in nanomolar quantities, necessitating recombinant systems for functional studies and therapeutic development. Key challenges and solutions include:
Table 1: Recombinant Production Challenges and Innovations
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GFGCPGNQLKCNNHCKSISCRAGYCDAATLWLRCTCTDCNGKK |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Applications
1. Antibacterial Properties
- Cg-Def exhibits notable antibacterial activity against several strains of Gram-positive bacteria, such as Staphylococcus aureus and Listeria monocytogenes. In vitro studies have demonstrated minimal inhibitory concentrations (MIC) ranging from 0.01 to 6 μM against these pathogens, while showing limited activity against Gram-negative bacteria .
- The effectiveness of Cg-Def in combating bacterial infections suggests its potential use in developing new antibiotics, particularly in an era of increasing antibiotic resistance.
2. Therapeutic Applications
- The broad-spectrum antibacterial efficacy of Cg-Def indicates its potential therapeutic applications in treating infections caused by diverse bacterial strains. Its unique mechanism of action could be harnessed for drug development aimed at resistant bacterial infections .
3. Biotechnological Uses
- Recombinant Cg-Def can be utilized in biotechnology for producing bioactive compounds that enhance food safety by controlling pathogenic bacteria in seafood products. This application is particularly relevant given the rising consumer demand for safe and healthy food sources .
Case Studies
Case Study 1: Antimicrobial Efficacy Against Vibrio Species
- A study utilizing high-throughput Digital Gene Expression (DGE) identified several sequences coding for big defensins in Crassostrea gigas, specifically induced during Vibrio infections. The research demonstrated that Cg-BigDefs are expressed in hemocytes and exhibit varying patterns of gene expression based on the presence of virulent strains . This highlights the adaptive immune response of oysters and the potential for using these defensins in aquaculture to enhance disease resistance.
Case Study 2: Recombinant Production and Characterization
- Researchers have successfully produced recombinant Cg-Def in Escherichia coli and characterized its antimicrobial activities through structural analysis using NMR spectroscopy. This study revealed that Cg-Def maintains its activity under conditions similar to seawater, making it a viable candidate for applications in marine environments .
Comparison with Similar Compounds
Comparative Analysis with Similar Defensins
Structural Comparisons
CgDef shares structural homology with other CSβ defensins but exhibits unique features:
Key Observations :
Functional Comparisons
Antimicrobial Spectrum and Potency
Key Findings :
Evolutionary and Genetic Insights
- Diversification : CgDef is part of a multigenic family in C. gigas, with isoforms (e.g., Cg-Defm and Cg-Defh) showing differential expression during immune challenges .
- Evolutionary Routes : Unlike insect defensins, which evolve via gene duplication, molluscan defensins like CgDef undergo rapid sequence diversification to adapt to diverse pathogens .
- Genetic Load : C. gigas exhibits high heterozygosity, which may enhance defensin diversity and resilience to environmental stressors .
Preparation Methods
Escherichia coli Expression
Vector and Host: The defensin gene is cloned into a bacterial expression vector and transformed into E. coli strains optimized for protein expression.
Induction: Expression is typically induced using isopropyl β-D-1-thiogalactopyranoside (IPTG).
Inclusion Bodies and Refolding: Due to the cysteine-rich nature of defensins, recombinant peptides often form inclusion bodies. These are solubilized using denaturants like guanidine hydrochloride and refolded by gradual removal of denaturants under controlled redox conditions to allow correct disulfide bond formation.
Purification: Affinity chromatography using metal affinity resins (e.g., TALON® resin for His-tagged proteins) is employed. The resin is equilibrated and washed in denaturing buffers (e.g., 6 M guanidine HCl, phosphate buffer, imidazole), and proteins are eluted with imidazole-containing buffer.
Yield: Recombinant defensin yields vary but can be optimized by modifying purification protocols.
Purification Techniques
Purification is critical to obtain biologically active recombinant defensin:
| Step | Description | Conditions/Details |
|---|---|---|
| Cell Lysis | Bacterial or yeast cells lysed to release proteins | Sonication, enzymatic lysis, or mechanical disruption |
| Solubilization | Inclusion bodies solubilized in denaturants | 6 M guanidine HCl, pH 8.5 |
| Affinity Chromatography | His-tagged proteins bound to metal affinity resin | TALON® resin, 4 h incubation at 4°C |
| Washing | Removal of non-specifically bound proteins | Guanidine HCl buffer without imidazole |
| Elution | Elution of recombinant protein | 1 M imidazole in guanidine HCl buffer, pH 6.4 |
| Refolding | Gradual removal of denaturant and oxidation/reduction to form correct disulfide bonds | Dialysis or stepwise dilution |
| Concentration and Buffer Exchange | Concentration of protein and exchange into suitable buffer for activity assays | Ultrafiltration or chromatography |
Characterization and Activity Assessment
Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the solution structure of recombinant defensin, confirming the cystine-stabilized alpha-beta motif typical of defensins with an additional disulfide bond unique to oyster defensins.
Antimicrobial Activity: Recombinant defensins exhibit potent activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.01 to 6 μM. Activity against Gram-negative bacteria and fungi is limited or absent.
Salt Stability: The antimicrobial activity is retained at salt concentrations similar to seawater, indicating functional stability in physiological conditions.
Mechanism of Action: Recombinant oyster defensins inhibit bacterial cell wall biosynthesis by binding to lipid II peptidoglycan precursors, rather than disrupting membranes directly.
Summary Table of Recombinant Crassostrea gigas Defensin Preparation
| Parameter | E. coli Expression | Pichia pastoris Expression |
|---|---|---|
| Vector | Bacterial expression vector (e.g., pET) | pPICZαA yeast expression vector |
| Host | Escherichia coli | Pichia pastoris X-33 |
| Induction | IPTG | Methanol (1%) induction at 29°C |
| Purification | Metal affinity chromatography (TALON® resin) | Immobilized metal affinity chromatography (IMAC) |
| Yield | Variable, optimized by purification steps | ~2.32 mg/L (with His-tag) |
| Refolding | Required due to inclusion bodies | Generally secreted in soluble form |
| Biological Activity | Active against Gram-positive bacteria | Active against Gram-positive and some Gram-negative bacteria |
| Structural Confirmation | NMR spectroscopy | MALDI-TOF-TOF and NMR |
Research Findings and Notes
Recombinant Crassostrea gigas defensins are continuously expressed in oyster mantle tissue, suggesting a role in innate immunity as a first line of defense.
The presence of an additional disulfide bond distinguishes oyster defensins structurally from other invertebrate defensins, influencing folding and stability.
Recombinant defensins produced in Pichia pastoris retain activity regardless of His-tag presence, facilitating purification without compromising function.
The oyster big defensin family, related but distinct from classical defensins, involves more complex precursor peptides with propeptide sequences, which may also be expressed recombinantly for functional studies.
Q & A
Q. What methodologies are recommended for recombinant production of Crassostrea gigas defensin (CgDef) in heterologous systems?
Recombinant CgDef is typically produced in E. coli expression systems using pET vectors. Post-induction, inclusion bodies are solubilized with urea or guanidine-HCl, followed by refolding via dialysis against buffers containing redox agents (e.g., glutathione) to ensure proper disulfide bond formation. Purification is achieved using ion-exchange or size-exclusion chromatography . Key validation steps include MALDI-TOF mass spectrometry for molecular weight confirmation and circular dichroism (CD) spectroscopy to assess secondary structure fidelity .
Q. How is the antimicrobial activity of recombinant CgDef validated experimentally?
Standard assays include:
- Minimum Inhibitory Concentration (MIC) testing against Gram-negative bacteria (e.g., Vibrio splendidus, E. coli) and fungi.
- Time-kill kinetics to evaluate bactericidal/fungicidal efficacy.
- Hemolysis assays on mammalian erythrocytes to confirm selectivity for microbial membranes over host cells . Positive controls (e.g., polymyxin B) and negative controls (heat-inactivated CgDef) are critical for data reliability.
Q. What molecular techniques are used to analyze tissue-specific expression of endogenous CgDef?
Quantitative RT-PCR with primers targeting conserved defensin domains is standard. In situ hybridization or immunohistochemistry in oyster tissues (e.g., hemocytes, gills) localizes expression. Normalization to housekeeping genes (e.g., elongation factor 1-alpha) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported antimicrobial spectra of CgDef across studies?
Q. How do disulfide bond configurations impact CgDef’s structural stability and bioactivity?
Comparative studies using reduced/alkylated CgDef versus native protein reveal:
- Loss of α-helical content (via CD spectroscopy) and tertiary structure (via NMR) upon disruption.
- Reduced antimicrobial potency, confirming disulfide bonds are critical for membrane permeabilization . Mutagenesis of cysteine residues (e.g., Cys→Ala) further validates structural-functional relationships.
Q. What advanced techniques characterize the solution structure and dynamics of recombinant CgDef?
- Nuclear Magnetic Resonance (NMR) : Resolves 3D structure in aqueous solution, identifying β-sheet and α-helix domains.
- Molecular Dynamics Simulations : Predicts conformational flexibility under physiological conditions (e.g., salinity gradients).
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to microbial lipid bilayers .
Q. How can conflicting gene expression data for CgDef across developmental stages be reconciled?
- Multi-omics integration : Pair RNA-seq data with proteomic analysis (LC-MS/MS) to confirm translation.
- Temporal sampling : Collect hemolymph at multiple timepoints post-pathogen challenge to capture dynamic expression.
- Strain-specific factors : Compare oysters from different geographies to account for genetic diversity .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
